molecular formula C12H14FNOS B2601004 N-[(3-fluorophenyl)methoxy]thian-4-imine CAS No. 866155-15-9

N-[(3-fluorophenyl)methoxy]thian-4-imine

Cat. No.: B2601004
CAS No.: 866155-15-9
M. Wt: 239.31
InChI Key: IZNNBAGZESMBSO-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methoxy]thian-4-imine is a nitrogen-containing heterocyclic compound derived from thiazole. It has the molecular formula C12H14FNOS and a molecular weight of 239.31

Preparation Methods

The synthesis of N-[(3-fluorophenyl)methoxy]thian-4-imine typically involves the condensation reaction of thiazole derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-[(3-fluorophenyl)methoxy]thian-4-imine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(3-fluorophenyl)methoxy]thian-4-imine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methoxy]thian-4-imine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-[(3-fluorophenyl)methoxy]thian-4-imine can be compared with other thiazole derivatives such as:

    Dabrafenib: An anticancer drug containing the thiazole nucleus.

    Dasatinib: Another anticancer agent with a thiazole ring.

    Ixabepilone: A thiazole-containing compound used in cancer therapy.

These compounds share the thiazole core but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[(3-fluorophenyl)methoxy]thian-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNOS/c13-11-3-1-2-10(8-11)9-15-14-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNNBAGZESMBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1=NOCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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